molecular formula C12H9NO2 B079984 2-(But-3-YN-2-YL)isoindoline-1,3-dione CAS No. 14396-89-5

2-(But-3-YN-2-YL)isoindoline-1,3-dione

Cat. No. B079984
CAS RN: 14396-89-5
M. Wt: 199.2 g/mol
InChI Key: SOGVFRFVTCHCLD-UHFFFAOYSA-N
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Description

2-(But-3-YN-2-YL)isoindoline-1,3-dione is a chemical compound related to isoindoline-1,3-dione derivatives. These compounds are notable for their diverse applications in material science, medicine, and as important building blocks in organic synthesis. The specific compound , while not directly covered in the literature, falls within the category of isoindoline-1,3-dione derivatives, which have been extensively studied for their interesting chemical and physical properties.

Synthesis Analysis

Isoindoline-1,3-dione derivatives are synthesized through various methods, including traditional chemical synthesis and microwave-assisted catalytic synthesis. For instance, a related derivative, 2-(Benzo[d]thiazol-2-yl)isoindoline-1,3-dione, was prepared using microwave technology, demonstrating the efficiency of this method in enhancing reaction yields and shortening reaction times (Li Jin-jin, 2009).

Molecular Structure Analysis

The molecular structure of isoindoline-1,3-dione derivatives has been elucidated using various spectroscopic and crystallographic techniques. For example, the crystal and molecular structure of 2-(4-Ethoxyphenyl)isoindoline-1,3-dione was characterized by X-ray single-crystal diffraction, revealing that the compound crystallizes in the orthorhombic space group (G. Duru et al., 2018).

Chemical Reactions and Properties

Isoindoline-1,3-dione derivatives undergo various chemical reactions, reflecting their versatile chemical properties. For example, these compounds can participate in multicomponent reactions, leading to the synthesis of complex organic molecules such as 4H-Pyran derivatives, showcasing their utility in organic synthesis (Nemat Shabani et al., 2021).

Physical Properties Analysis

The physical properties of isoindoline-1,3-dione derivatives, such as melting points, boiling points, and solubility, are crucial for their practical applications. These properties can be influenced by the nature of substituents on the isoindoline-1,3-dione core. The detailed physical properties of the specific derivative 2-(But-3-YN-2-YL)isoindoline-1,3-dione are not directly available but can be inferred from related compounds in the literature.

Chemical Properties Analysis

Isoindoline-1,3-dione derivatives exhibit a range of chemical properties, including reactivity towards nucleophiles, electrophiles, and their potential for forming hydrogen bonds and π-π stacking interactions. These interactions are critical for understanding the compound's behavior in various chemical environments and its potential applications in materials science and pharmaceuticals. The chemical properties can be further explored through computational studies, such as density functional theory (DFT), to predict reactivity and stability (M. Boobalan et al., 2015).

Scientific Research Applications

  • Antimicrobial Activities : Some isoindoline-1,3-dione derivatives exhibit antimicrobial properties. For instance, a study found moderate antimicrobial activity in a compound against S. aureus and C. albicans (Ghabbour & Qabeel, 2016).

  • Catalytic Synthesis : The microwave catalytic synthesis of certain isoindoline-1,3-dione derivatives, showing high product yield, highlights the compound's role in efficient chemical synthesis (Li Jin-jin, 2009).

  • Material Science Applications : Isoindoline-1,3-dione derivatives are important in material science due to their structural and chemical properties (Journal et al., 2019).

  • Medicinal Chemistry : Some isoindoline-1,3-dione derivatives have been evaluated for their antioxidant and antityrosinase properties, showing potential in medicinal and cosmetic applications (Then et al., 2018).

  • Optoelectronic Properties : Derivatives of isoindoline-1,3-dione have been studied for their photophysical properties and potential application in pH-sensing and other optoelectronic applications (Yan et al., 2017).

  • Corrosion Inhibition : Certain isoindoline-1,3-dione derivatives have shown efficacy as corrosion inhibitors for metals in acidic environments, demonstrating their utility in industrial applications (Chadli et al., 2017).

  • Molecular Docking Studies : The compound's structure and properties have been extensively studied through molecular docking, highlighting its potential in drug design and discovery (Matalka et al., 2012).

Safety And Hazards

The compound should be handled with care to avoid contact with skin and eyes. Formation of dust and aerosols should be avoided. Appropriate exhaust ventilation should be provided at places where dust is formed .

properties

IUPAC Name

2-but-3-yn-2-ylisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO2/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(13)15/h1,4-8H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGVFRFVTCHCLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C#C)N1C(=O)C2=CC=CC=C2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345318
Record name 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(But-3-YN-2-YL)isoindoline-1,3-dione

CAS RN

14396-89-5
Record name 2-(BUT-3-YN-2-YL)ISOINDOLINE-1,3-DIONE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of but-3-yn-2-ol (13.3 g, 0.19 mol), phthalimide (28.5 g, 0.19 mol) and triphenylphosphine (76.0 g, 0.28 mol) in tetrahydrofuran was added diethyl azodicarboxylate (123.8 g, 0.28 mol, 310 mL of 40% toluene solution) drop wise at room temperature. The reaction mixture was stirred for 16 h. Solvent was removed and the residue was treated with 600 mL mixture of ether and hexane (1:1). The precipitate was filtered off and the filtrate was concentrated to give 90 g of the crude. The crude was then purified on silica gel eluting with 15% ethyl acetate in hexane to give 24 g of the title compound as a white solid (63% yield), 1H NMR (300 MHz, CDCl3) δ ppm 1.72 (d, J=6.99 Hz, 3H) 2.35 (d, J=2.21 Hz, 1H) 5.22 (dt, J=14.34, 7.35, 2.57 Hz, 1H) 7.68-7.78 (m, 2H) 7.82-7.90 (m, 2H), MS (ESI), M/Z: 200.0 (M+H)+.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Quantity
76 g
Type
reactant
Reaction Step One
Quantity
310 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
63%

Synthesis routes and methods II

Procedure details

To a solution of potassium phthalimide (0.275 mole; 5.1 g) in DMF (20 ml), 2-tosyloxy-3-butyne (0.25 mole) is added and allowed to react for 3 hours at 70° C. After cooling, the reaction mixture is extracted with chloroform and the chloroform layer is washed and dried. Removal of the chloroform, in vacuo, yields crude 2-phthalimido-3-butyne.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
0.25 mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
Y Zhu, P Liu, D Wang, J Zhang, J Cheng… - Chinese Journal of …, 2013 - Wiley Online Library
A series of novel N‐(4‐(2‐aryloxythiazol‐5‐yl)but‐3‐yn‐2‐yl)benzamide derivatives were designed and synthesized. Their structures were identified by 1 H NMR and elemental …
Number of citations: 1 onlinelibrary.wiley.com
X Wu, Y Yu, T Huang - Journal of Enzyme Inhibition and Medicinal …, 2021 - Taylor & Francis
Acetyl-CoA carboxylase (ACC) is a crucial enzyme in fatty acid metabolism, which plays a major role in the occurrence and development of certain tumours. Herein, one potential ACC …
Number of citations: 2 www.tandfonline.com
D Padula, G Mazzeo, E Santoro, P Scafato… - Organic & …, 2020 - pubs.rsc.org
The stereoselective transformation of chiral UV-transparent amines and alcohols to phthalimides has proved to be a simple and efficient method to enhance the chiroptical response of …
Number of citations: 2 pubs.rsc.org
AK Krieger - 2014 - theses.hal.science
Le développement de méthodes efficaces de dédoublement cinétique d'amines représente, encore aujourd'hui, un défi en chimie organique. C'est dans ce contexte que nous avons …
Number of citations: 3 theses.hal.science
A KOLLETH - theses.hal.science
Le développement de nouvelles méthodes d’obtention de composés optiquement actifs est un objectif majeur en chimie organique. En effet, la quasi-totalité des composés bioactifs …
Number of citations: 0 theses.hal.science

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